molecular formula C11H25N B2873466 (4-Ethyloctyl)(methyl)amine CAS No. 1272935-67-7

(4-Ethyloctyl)(methyl)amine

Cat. No. B2873466
M. Wt: 171.328
InChI Key: NNFOFJTWZPEMHP-UHFFFAOYSA-N
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Description

“(4-Ethyloctyl)(methyl)amine” is a chemical compound with the molecular formula C11H25N . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(4-Ethyloctyl)(methyl)amine” consists of a long carbon chain with an amine group at one end . The presence of the amine group can be confirmed through spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy .


Physical And Chemical Properties Analysis

“(4-Ethyloctyl)(methyl)amine” is a liquid at room temperature . The physical properties of amines can depend on the extent of substitution at the nitrogen atom .

Scientific Research Applications

Use in Chemical Synthesis

(4-Ethyloctyl)(methyl)amine is a chemical compound with the CAS Number: 1272935-67-7 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Method of Application

The specific methods of application or experimental procedures would depend on the particular research or synthesis process being undertaken. As a chemical reagent, it would typically be used in controlled laboratory conditions, following standard safety protocols.

Use in Metal-Organic Frameworks (MOFs)

Amine-functionalized metal–organic frameworks (MOFs) have attracted much attention mainly for CO2 capture . (4-Ethyloctyl)(methyl)amine, being an amine, could potentially be used in the synthesis of these MOFs.

Method of Application

The synthesis of amine-functionalized MOFs involves various methods including in situ synthesis, post-modification, and physical impregnation .

Results or Outcomes

Amine-functionalized MOFs have shown extremely high CO2 sorption capacity at low pressures . They also exhibit excellent CO2/H2, CO2/CH4 and CO2/N2 separation performance .

Use in Catalysis

Amine-functionalized MOFs also demonstrate potential applications in catalysis . The presence of amine groups can enhance the catalytic activity of MOFs, making them suitable for various reactions.

Method of Application

The specific method of application would depend on the particular catalytic reaction being undertaken. The amine-functionalized MOF would typically be used as a catalyst in a reaction mixture.

Results or Outcomes

The outcomes would vary depending on the specific reactions. Amine-functionalized MOFs can potentially enhance the rate of reaction and selectivity towards the desired product .

Use in Asymmetric Reductive Amination

Secondary amines, such as (4-Ethyloctyl)(methyl)amine, can serve as N-sources in direct asymmetric reductive amination to afford corresponding tertiary chiral amines .

Method of Application

This involves the use of secondary amines in a reductive amination reaction under mild conditions (0–25 °C) .

Results or Outcomes

The result is the formation of tertiary chiral amines .

Use in Methylation of Anilines

(4-Ethyloctyl)(methyl)amine, being a secondary amine, could potentially be used in the methylation of anilines .

Method of Application

This process involves the use of cyclometalated ruthenium complexes to catalyze the methylation of anilines with methanol . The reaction proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .

Results or Outcomes

The result is the selective formation of N-methylanilines .

Safety And Hazards

“(4-Ethyloctyl)(methyl)amine” is classified as a dangerous substance. It can cause severe skin burns and eye damage. It is also highly flammable .

Future Directions

The future directions for research on “(4-Ethyloctyl)(methyl)amine” could include exploring its potential uses in various applications. For instance, amines are found in approximately 40% of all active pharmaceutical ingredients . Therefore, “(4-Ethyloctyl)(methyl)amine” could potentially be used in the synthesis of new pharmaceuticals.

properties

IUPAC Name

4-ethyl-N-methyloctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N/c1-4-6-8-11(5-2)9-7-10-12-3/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFOFJTWZPEMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CCCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethyloctyl)(methyl)amine

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